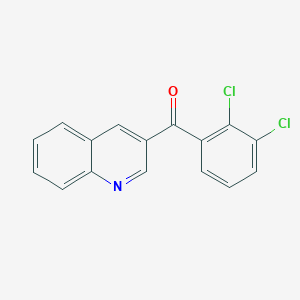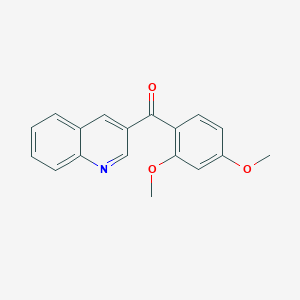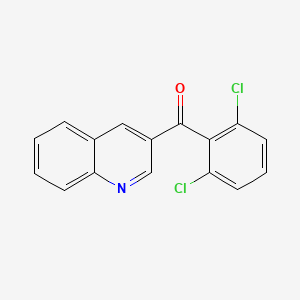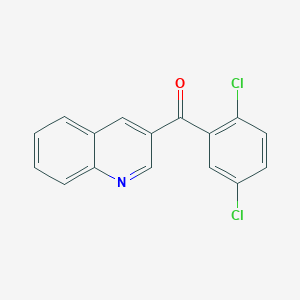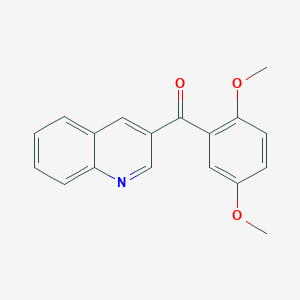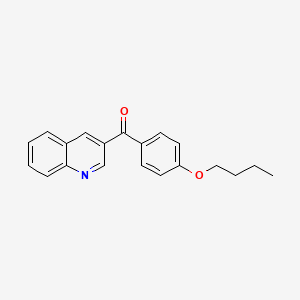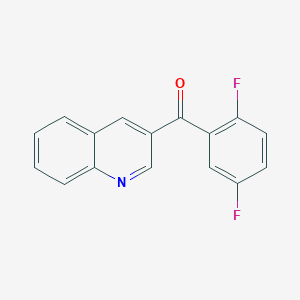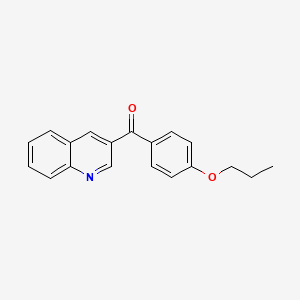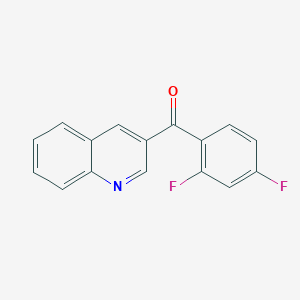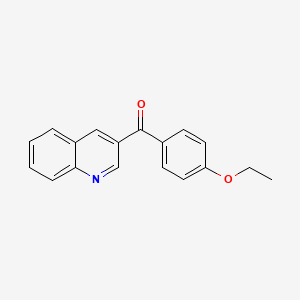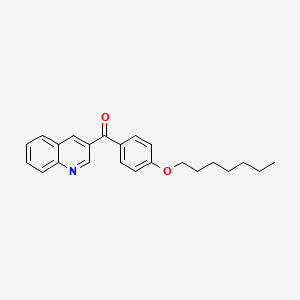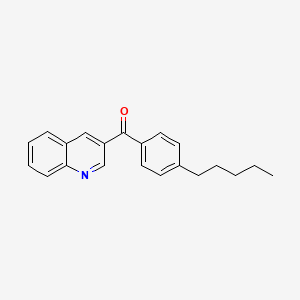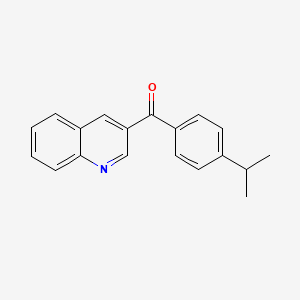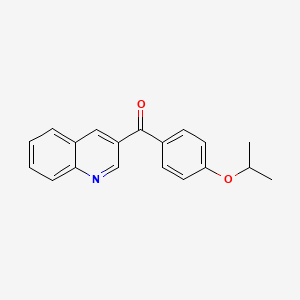
(4-Isopropoxyphenyl)(quinolin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Isopropoxyphenyl)(quinolin-3-yl)methanone is a chemical compound with the molecular formula C19H17NO2 and a molecular weight of 291.34 g/mol This compound is known for its unique structure, which combines a quinoline moiety with an isopropoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropoxyphenyl)(quinolin-3-yl)methanone can be achieved through a transition metal-free protocol. One such method involves the aza-Michael addition and intramolecular annulation of enaminones with anthranils . This reaction typically requires methanesulfonic acid (MSA) and sodium iodide (NaI) as key reagents. The process is characterized by its simplicity, high yields, and broad substrate scope .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the transition metal-free synthesis approach mentioned above provides a practical and efficient route that could be scaled up for industrial applications.
化学反応の分析
Types of Reactions
(4-Isopropoxyphenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
科学的研究の応用
(4-Isopropoxyphenyl)(quinolin-3-yl)methanone has several scientific research applications, including:
作用機序
The mechanism of action of (4-Isopropoxyphenyl)(quinolin-3-yl)methanone involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to exhibit antimicrobial and anticancer activities by targeting enzymes and proteins involved in these processes . The exact molecular targets and pathways may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Quinoline: A heterocyclic aromatic organic compound with a structure similar to the quinoline moiety in (4-Isopropoxyphenyl)(quinolin-3-yl)methanone.
4-Phenylquinoline: A compound with a phenyl group attached to the quinoline ring, similar to the isopropoxyphenyl group in this compound.
3-Acylquinolines: Compounds with an acyl group attached to the quinoline ring, similar to the methanone group in this compound.
Uniqueness
This compound is unique due to its combination of an isopropoxyphenyl group and a quinoline moiety
特性
IUPAC Name |
(4-propan-2-yloxyphenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-13(2)22-17-9-7-14(8-10-17)19(21)16-11-15-5-3-4-6-18(15)20-12-16/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHMFEITXUDKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
